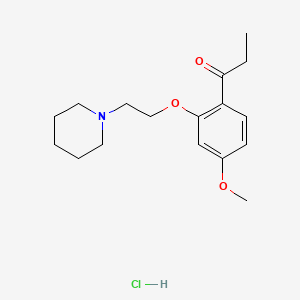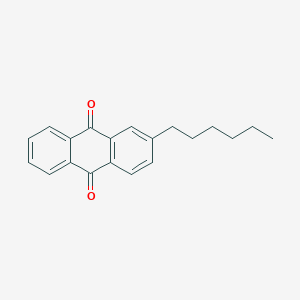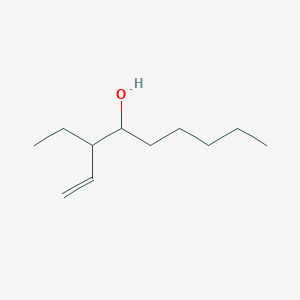
3-Ethylnon-1-EN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylnon-1-EN-4-OL: is an organic compound with the molecular formula C11H22O and a molecular weight of 170.2918 g/mol . It is a type of alcohol with a nonene backbone, characterized by the presence of an ethyl group at the third carbon and a hydroxyl group at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylnon-1-EN-4-OL typically involves the reaction of appropriate alkenes with ethyl groups under controlled conditions. One common method is the hydroboration-oxidation of 3-ethylnon-1-ene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 3-ethylnon-1-en-4-one or 3-ethylnon-1-en-4-al.
Reduction: Formation of 3-ethylnonane.
Substitution: Formation of 3-ethylnon-1-en-4-halide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethylnon-1-EN-4-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Ethylnon-1-EN-4-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, undergoing oxidation or reduction reactions that alter its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Nonen-3-ol: Similar structure but lacks the ethyl group at the third carbon.
3-Methyl-1-penten-4-yn-3-ol: Contains a triple bond and a methyl group instead of an ethyl group.
Uniqueness: 3-Ethylnon-1-EN-4-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group at the third carbon and the hydroxyl group at the fourth carbon makes it a valuable intermediate in various synthetic processes .
Eigenschaften
CAS-Nummer |
10544-97-5 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
3-ethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-11(12)10(5-2)6-3/h5,10-12H,2,4,6-9H2,1,3H3 |
InChI-Schlüssel |
BOUCKDFONXOULE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(CC)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


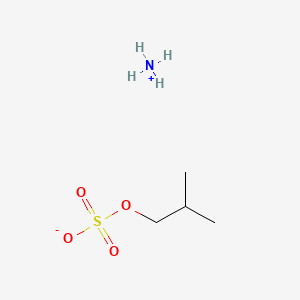

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
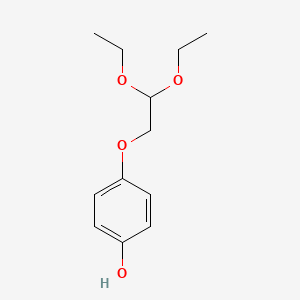


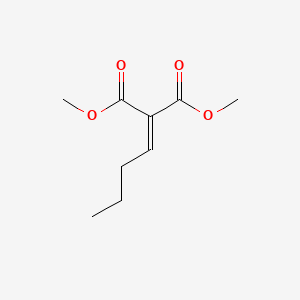

![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
